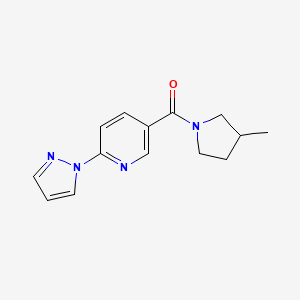![molecular formula C12H17N3O3 B7573052 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea, also known as PNU-74654, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound belongs to the class of pyridinyl urea derivatives and has been reported to have anti-inflammatory and anti-tumor properties.
作用機序
The exact mechanism of action of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is not fully understood. However, it has been reported to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways. Inhibition of PARP activity has been reported to sensitize cancer cells to chemotherapy and radiation therapy. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of cancer.
Biochemical and Physiological Effects:
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been reported to have both biochemical and physiological effects. In a study conducted by Chen et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The study also reported that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea induced cell cycle arrest and apoptosis in breast cancer cells. In another study conducted by Zhang et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in lab experiments is its specificity towards PARP. This allows researchers to study the role of PARP in various cellular pathways. However, one of the limitations of using 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is its low solubility in water. This can make it difficult to prepare stock solutions for experiments.
将来の方向性
There are several future directions for research on 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea. One of the potential applications of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in combination with chemotherapy and radiation therapy. Another future direction is to study the role of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in DNA repair pathways. This can help in understanding the mechanism of action of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea and its potential applications in the treatment of DNA damage-related diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea.
合成法
The synthesis of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been reported in various research articles. One of the commonly used methods involves the reaction of 3-amino-2-pyridinecarbonitrile with 4-(hydroxymethyl)oxane-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with urea in the presence of a base such as triethylamine to obtain 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea. The yield of the reaction is reported to be around 50-60%.
科学的研究の応用
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory and anti-tumor properties. In a study conducted by Zhang et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
1-[4-(hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-9-12(4-7-18-8-5-12)15-11(17)14-10-3-1-2-6-13-10/h1-3,6,16H,4-5,7-9H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJZQKNCKKXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)

![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)